molecular formula C18H18F3N5O2 B2711357 2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide CAS No. 1251551-70-8

2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2711357
CAS No.: 1251551-70-8
M. Wt: 393.37
InChI Key: YGRROBRRAUPLNO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-c]pyrimidine class, characterized by a fused heterocyclic core that combines triazole and pyrimidine rings. Key structural features include:

  • 7-methyl group: Enhances steric stability and modulates electronic properties.
  • 5-[4-(trifluoromethyl)phenyl] substituent: A strong electron-withdrawing group (EWG) that increases lipophilicity and influences receptor binding.
  • N-isopropyl acetamide side chain: Contributes steric bulk and influences solubility.

The compound’s systematic name reflects its complexity, with substitutions at positions 2, 5, and 7 of the triazolo-pyrimidine scaffold. Its synthesis likely involves nucleophilic substitution or coupling reactions under basic conditions, as seen in analogous triazolo-pyrimidine derivatives . Characterization via NMR, IR, and mass spectrometry (as in and ) confirms structural integrity, with distinct chemical shifts in regions A (protons 39–44) and B (29–36) highlighting substituent-driven electronic effects .

Properties

IUPAC Name

2-[7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c1-10(2)22-15(27)9-25-17(28)26-14(24-25)8-11(3)23-16(26)12-4-6-13(7-5-12)18(19,20)21/h4-8,10H,9H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRROBRRAUPLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)C(F)(F)F)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide is a novel chemical entity with significant potential in pharmacological applications. Its complex structure includes triazole and pyrimidine moieties, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H18F3N5O2
  • Molecular Weight : 393.37 g/mol
  • CAS Number : 1251551-70-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring triazole and pyrimidine rings. For instance, derivatives similar to the compound have shown significant cytotoxicity against various cancer cell lines. In particular, research has indicated that the presence of methyl and trifluoromethyl substituents enhances anticancer activity by improving interactions with cellular targets.

Case Study: Cytotoxic Activity

A study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action may involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals.

CompoundCell LineIC50 (µM)
Compound AMCF-70.0227
Compound BA5490.0155
Target CompoundMCF-7TBD

Antimicrobial Activity

The antimicrobial efficacy of triazole-containing compounds has been well-documented. The target compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Research indicates that the compound exhibits bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation.
  • Interference with DNA Replication : The triazole ring may intercalate into DNA, disrupting replication processes.
  • Induction of Oxidative Stress : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Key Observations:

N-isopropyl acetamide introduces moderate steric bulk compared to bulkier groups like N,N-dipropyl or N-(2,5-dimethylphenyl), which may affect binding pocket interactions .

Electronic Properties :

  • The electron-withdrawing CF₃ group in the target compound stabilizes the triazolo-pyrimidine core via resonance, altering reactivity compared to electron-donating substituents (e.g., phenyl in the analog from ) .

Spectroscopic Differentiation :

  • NMR analysis () reveals that substituents at positions 5 and 2 induce distinct chemical shifts in regions A and B. For example, the CF₃ group would deshield nearby protons more strongly than Cl or F, leading to downfield shifts in region A .

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